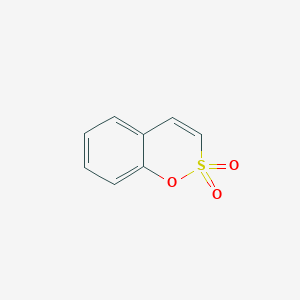

1,2-Benzoxathiine 2,2-dioxide

Description

Structure

3D Structure

Properties

CAS No. |

16979-15-0 |

|---|---|

Molecular Formula |

C8H6O3S |

Molecular Weight |

182.2 g/mol |

IUPAC Name |

1,2λ6-benzoxathiine 2,2-dioxide |

InChI |

InChI=1S/C8H6O3S/c9-12(10)6-5-7-3-1-2-4-8(7)11-12/h1-6H |

InChI Key |

IOWUKYOBEYEGBC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CS(=O)(=O)O2 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CS(=O)(=O)O2 |

Other CAS No. |

16979-15-0 |

Synonyms |

1,4-Benzoxathiin 4,4-dioxide |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Benzoxathiine 2,2 Dioxide and Its Derivatives

Classical Synthetic Approaches to the 1,2-Benzoxathiine 2,2-dioxide Core

Traditional methods for synthesizing the this compound skeleton predominantly rely on the cyclization of readily available ortho-substituted benzene (B151609) derivatives.

Cyclization Reactions of Salicylic (B10762653) Acid Derivatives

The most prevalent and well-established method for constructing the 1,2-benzoxathiin-4(3H)-one 2,2-dioxide system involves the cyclization of various salicylic acid derivatives. nuph.edu.uascispace.com This approach is favored due to the accessibility of salicylic acid and its analogues. The core principle of this strategy is the formation of the sultone ring by creating a bond between the sulfonyl group and the phenolic oxygen, and a carbon-carbon or carbon-sulfonyl bond to complete the heterocyclic ring. The specific reagents and conditions can be adapted to accommodate different substituents on the aromatic ring, making it a versatile route to a range of derivatives.

Strategies Involving Methyl Salicylate (B1505791) as a Starting Material

A notable strategy utilizes methyl salicylate as a precursor. In a patented method, substituted methyl esters of salicylic acid are first reacted with methanesulfonyl chloride in the presence of a base to form the corresponding methylsulfonates. nbuv.gov.ua Subsequent intramolecular cyclization of these intermediates is achieved by heating them in dimethylformamide (DMF) with a strong base like sodium hydride. This process facilitates a Dieckmann-like condensation to yield the target 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives. nbuv.gov.ua This synthetic pathway has proven popular and has been adapted in various investigations with different reaction conditions. nbuv.gov.ua

Table 1: Synthesis of 1,2-Benzoxathiin-4(3H)-one 2,2-dioxides from Methyl Salicylate Derivatives The data below is illustrative of the general synthetic pathway.

| Starting Material (Substituted Methyl Salicylate) | Intermediate (Methylsulfonate) | Final Product | Overall Yield |

| Methyl Salicylate | Methyl 2-(methylsulfonyloxy)benzoate | 1,2-Benzoxathiine-4(3H)-one 2,2-dioxide | 59-76% nbuv.gov.ua |

| Substituted Methyl Salicylate Derivative | Corresponding Methylsulfonate Derivative | Substituted 1,2-Benzoxathiine-4(3H)-one 2,2-dioxide | Varies |

Syntheses via Salicylic Aldehyde Methanesulfonates

Another classical route involves the use of salicylic aldehyde derivatives. For instance, sodium o-formylbenzenesulfonate can serve as a starting point for synthesizing related heterocyclic systems like 2,1-benzoxathiin-3-one 1,1-dioxide. researchgate.net While not directly yielding the 1,2-benzoxathiine isomer, the chemistry highlights the utility of ortho-formyl benzenesulfonates as key intermediates. The general strategy involves the transformation of the sulfonate group into a more reactive species, such as a sulfonyl chloride, followed by a cyclization step that incorporates the aldehyde's carbon atom into the newly formed heterocyclic ring. researchgate.net

Advanced Synthetic Strategies

More contemporary methods for sultone synthesis offer novel pathways, often providing enhanced control over stereochemistry and access to more complex molecular architectures.

Intramolecular Diels-Alder Reactions of Vinylsulfonates

The intramolecular Diels-Alder (IMDA) reaction of vinylsulfonates represents a powerful method for the stereoselective preparation of bicyclic sultones. acs.org In this approach, a substrate containing both a diene and a vinylsulfonate dienophile is synthesized. Upon heating, the molecule undergoes an intramolecular cycloaddition to form the fused sultone ring system. To prevent side reactions at the high temperatures often required (e.g., refluxing toluene), a radical scavenger such as butylated hydroxytoluene (BHT) may be added. acs.org A significant improvement in this methodology involves the application of high pressure (e.g., 13 kbar), which allows the cyclization to proceed smoothly at room temperature with excellent yields and stereoselectivity, thereby avoiding the formation of undesired byproducts. acs.orgresearchgate.net

Table 2: High-Pressure Intramolecular Diels-Alder Reactions of Vinylsulfonates Data adapted from illustrative examples of the methodology.

| Substrate (Vinylsulfonate) | Condition | Product(s) (Bicyclic Sultones) | Diastereomeric Ratio |

| Vinylsulfonate with acyclic diene | Refluxing Toluene with BHT | Bicyclic Sultones + Byproducts | Mixture |

| Vinylsulfonate with acyclic diene | 13 kbar, Room Temperature | Bicyclic Sultones | High Selectivity |

Ring-Closing Metathesis in Sultone Synthesis

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of unsaturated cyclic compounds, including sultones. organic-chemistry.orgwikipedia.org This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the intramolecular cyclization of a diene substrate. organic-chemistry.orgnih.gov In the context of sultone synthesis, a precursor containing two terminal alkene functionalities and a sulfonate ester linkage is prepared. The RCM reaction then forms a new carbon-carbon double bond, closing the ring to form the unsaturated sultone, with the release of ethylene (B1197577) as the only byproduct. wikipedia.org This method is valued for its high functional group tolerance and its ability to form a wide range of ring sizes under mild conditions. organic-chemistry.org The synthesis of related seven-membered fused sultones has been efficiently achieved using palladium-catalyzed intramolecular reductive Heck cyclization, demonstrating another metathesis-related strategy. researchgate.net

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a significant method for the modification of sultone derivatives, rather than for the de novo synthesis of the this compound core. This technique is primarily employed to saturate existing double bonds within the heterocyclic structure or its substituents. For instance, α,β-unsaturated γ-sultones can be hydrogenated to yield the corresponding β-alkylpropane γ-sultones in good yields. This reduction of a carbon-carbon double bond is a key transformation for creating saturated analogues of unsaturated sultone systems.

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs) have emerged as a highly effective strategy for synthesizing complex derivatives of this compound. These reactions, where three or more reactants combine in a single step, offer an efficient pathway to generate molecular diversity. A key building block in these syntheses is 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, which serves as a versatile enol nucleophile.

Three-Component Interactions with Active Methylene (B1212753) Nitriles and Aldehydes

A prominent MCR involves the interaction of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, an aldehyde, and an active methylene nitrile. This reaction is a powerful tool for constructing condensed heterocyclic systems. The outcome of this interaction is highly dependent on the nature of the active methylene nitrile used. When malononitrile (B47326) is employed, the reaction typically proceeds smoothly to yield 2-amino-4H-pyran derivatives. nbuv.gov.uanih.gov However, the use of ethyl cyanoacetate (B8463686) often leads to a more complex mixture of products, which can include the target 2-amino-4H-pyran-3-carboxylates, as well as ethyl 2-cyano-3-arylacrylates and triethylammonium (B8662869) salts of bis-adducts. nbuv.gov.uarsc.org

The three-component reaction of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide with aliphatic aldehydes and malononitrile provides a direct route to 2-amino-4-alkyl-4,6-dihydropyrano[3,2-c] nbuv.gov.uanuph.edu.uabenzoxathiin-3-carbonitrile 5,5-dioxides. The reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide is noted to be less than its isosteric analogue, 1H-2,1-benzothiazin-4-one 2,2-dioxide, due to the replacement of the N-R group with an oxygen atom. When ethyl cyanoacetate is used instead of malononitrile, the primary isolated product is often a triethylammonium salt, which can also be formed in a two-component reaction between 1,2-benzoxathiin-4(3H)-one 2,2-dioxide and the aliphatic aldehyde.

| Aldehyde | Active Methylene Nitrile | Product |

| Aliphatic Aldehyde | Malononitrile | 2-amino-4-alkyl-4,6-dihydropyrano[3,2-c] nbuv.gov.uanuph.edu.uabenzoxathiin-3-carbonitrile 5,5-dioxide |

| Aliphatic Aldehyde | Ethyl Cyanoacetate | Triethylammonium 3-[1-(4-hydroxy-2,2-dioxido-1,2-benzoxathiin-3-yl)alkyl]-1,2-benzoxathiin-4-olate 2,2-dioxide |

The interaction with aromatic aldehydes (arenecarbaldehydes) has been extensively studied. nbuv.gov.ua Refluxing equimolar amounts of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, an arenecarbaldehyde, and malononitrile in ethanol (B145695) with a catalytic quantity of triethylamine (B128534) leads to the formation of 2-amino-4-aryl-4H-pyrano[3,2-c] nbuv.gov.uanuph.edu.uabenzoxathiine-3-carbonitrile 5,5-dioxides in moderate to high yields. nuph.edu.ua This method has been successfully applied to a wide array of substituted aromatic aldehydes. nuph.edu.ua

The reaction provides an efficient route to novel fused heterocyclic compounds. rsc.org The general procedure involves refluxing the three components for approximately one hour. nuph.edu.ua The resulting precipitates can then be isolated by filtration. nbuv.gov.ua

| Aromatic Aldehyde (Ar-CHO) | Reaction Conditions | Product | Yield |

| Benzaldehyde | EtOH, Et3N (cat.), reflux 1h | 2-Amino-4-phenyl-4H-pyrano[3,2-c] nbuv.gov.uanuph.edu.uabenzoxathiine-3-carbonitrile 5,5-dioxide | 82% |

| 4-Methylbenzaldehyde | EtOH, Et3N (cat.), reflux 1h | 2-Amino-4-(4-methylphenyl)-4H-pyrano[3,2-c] nbuv.gov.uanuph.edu.uabenzoxathiine-3-carbonitrile 5,5-dioxide | 85% |

| 4-Methoxybenzaldehyde | EtOH, Et3N (cat.), reflux 1h | 2-Amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-c] nbuv.gov.uanuph.edu.uabenzoxathiine-3-carbonitrile 5,5-dioxide | 88% |

| 4-Chlorobenzaldehyde | EtOH, Et3N (cat.), reflux 1h | 2-Amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c] nbuv.gov.uanuph.edu.uabenzoxathiine-3-carbonitrile 5,5-dioxide | 92% |

| 4-Bromobenzaldehyde | EtOH, Et3N (cat.), reflux 1h | 2-Amino-4-(4-bromophenyl)-4H-pyrano[3,2-c] nbuv.gov.uanuph.edu.uabenzoxathiine-3-carbonitrile 5,5-dioxide | 94% |

| 4-Nitrobenzaldehyde | EtOH, Et3N (cat.), reflux 1h | 2-Amino-4-(4-nitrophenyl)-4H-pyrano[3,2-c] nbuv.gov.uanuph.edu.uabenzoxathiine-3-carbonitrile 5,5-dioxide | 95% |

| 2-Chlorobenzaldehyde | EtOH, Et3N (cat.), reflux 1h | 2-Amino-4-(2-chlorophenyl)-4H-pyrano[3,2-c] nbuv.gov.uanuph.edu.uabenzoxathiine-3-carbonitrile 5,5-dioxide | 75% |

| 3-Bromobenzaldehyde | EtOH, Et3N (cat.), reflux 1h | 2-Amino-4-(3-bromophenyl)-4H-pyrano[3,2-c] nbuv.gov.uanuph.edu.uabenzoxathiine-3-carbonitrile 5,5-dioxide | 86% |

| 3-Nitrobenzaldehyde | EtOH, Et3N (cat.), reflux 1h | 2-Amino-4-(3-nitrophenyl)-4H-pyrano[3,2-c] nbuv.gov.uanuph.edu.uabenzoxathiine-3-carbonitrile 5,5-dioxide | 90% |

The multicomponent domino reaction also extends to the use of hetarenecarbaldehydes, proving to be a more favorable and convenient approach than stepwise synthesis for creating new 2-amino-4H-pyran derivatives. nuph.edu.ua The reaction of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, various hetarenecarbaldehydes, and malononitrile leads to the synthesis of 2-amino-4-heteryl-4,6-dihydropyrano[3,2-c] nbuv.gov.uanuph.edu.uabenzoxathiin-3-carbonitrile 5,5-dioxides. nbuv.gov.uanuph.edu.ua

Similar to reactions with other aldehyde types, using ethyl cyanoacetate instead of malononitrile decreases the reaction's selectivity. This can result in the formation of not only the desired ethyl 2-amino-4H-pyran-3-carboxylates but also triethylammonium salts of bis(1,2-benzoxathiin-2,2-dioxo-4-ol-3-yl)(heteryl)methane. nbuv.gov.ua These salts can also be synthesized intentionally through a two-component reaction of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide with hetarenecarbaldehydes in the presence of triethylamine. nbuv.gov.ua

Formation of Condensed 2-Amino-4H-pyran Derivatives

The principal outcome of the three-component reaction between 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, various aldehydes, and malononitrile is the formation of a novel condensed heterocyclic system: 2-amino-4H-pyrano[3,2-c] nbuv.gov.uanuph.edu.uabenzoxathiine 5,5-dioxide. nbuv.gov.uanih.govnuph.edu.ua These compounds incorporate the pyran ring fused to the benzoxathiine core.

The structure consists of a 2-amino-3-carbonitrile substituted 4H-pyran ring, where the 4-position is substituted with the residue from the aldehyde reactant (alkyl, aryl, or heteryl). This pyran ring is annulated at the c-face of the this compound moiety. The synthesis is efficient and provides a straightforward methodology for accessing these complex molecular architectures. nuph.edu.ua

Formation of Spiro-Fused Heterocyclic Systems

The construction of spiro-fused heterocyclic systems is a prominent strategy in medicinal chemistry to introduce three-dimensional complexity into planar scaffolds, often leading to enhanced biological activity. The this compound framework has proven to be a valuable precursor for the synthesis of such spiro compounds, particularly through multicomponent reactions.

A notable example is the three-component reaction involving 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, malononitrile, and various cyclic carbonyl compounds like isatin (B1672199) derivatives. medsci.cn This reaction proceeds in the presence of a base, such as piperidine (B6355638) or triethylamine, and typically affords spiro[benzoxathiine-4,4'-pyran] derivatives in good yields. The reaction mechanism likely involves an initial Knoevenagel condensation between the active methylene group of the this compound and the carbonyl compound, followed by a Michael addition of malononitrile and subsequent cyclization to form the spiro-pyran ring.

The scope of this reaction is broad, allowing for the synthesis of a library of spiro-condensed 2-amino-4H-pyrans with potential pharmacological applications. medsci.cn The use of different isatin derivatives allows for the introduction of various substituents on the oxindole (B195798) moiety, further diversifying the resulting spirocyclic structures.

Table 1: Examples of Spiro-Fused Heterocyclic Systems Derived from this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide | Isatin | Malononitrile | Piperidine | Spiro[1,2-benzoxathiine-4,4'-(2'-amino-3'-cyano-pyran)]-2,2-dioxide |

| 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide | N-Methylisatin | Malononitrile | Triethylamine | N-Methyl-spiro[1,2-benzoxathiine-4,4'-(2'-amino-3'-cyano-pyran)]-2,2-dioxide |

| 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide | 5-Bromoisatin | Malononitrile | Piperidine | 5'-Bromo-spiro[1,2-benzoxathiine-4,4'-(2'-amino-3'-cyano-pyran)]-2,2-dioxide |

Domino-Type Reactions in this compound Functionalization

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies that involve two or more bond-forming transformations in a single pot without the isolation of intermediates. 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide is an excellent substrate for such reactions due to its multiple reactive sites. ufsm.br

The three-component interaction of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, an aromatic aldehyde, and an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) is a well-documented domino reaction. ufsm.bruevora.pt This reaction, typically catalyzed by a base like triethylamine, leads to the formation of pyrano[3,2-c] medsci.cnufsm.brbenzoxathiine derivatives. The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization.

The nature of the active methylene nitrile significantly influences the reaction outcome. While malononitrile generally yields the expected 2-amino-4H-pyran-3-carbonitrile derivatives, the use of ethyl cyanoacetate can lead to a mixture of products, including the corresponding ethyl 2-amino-4H-pyran-3-carboxylates and triethylammonium salts of 3,3'-(arylmethylene)bis(4-hydroxy-1,2-benzoxathiine 2,2-dioxide). uevora.pt

Furthermore, by altering the catalyst to ammonium (B1175870) acetate (B1210297), a novel heterocyclic system, 7-aryl-7,14-dihydrobenzo ias.ac.inbeilstein-journals.orgmedsci.cnufsm.broxathiino[4,3-b]benzo ias.ac.inbeilstein-journals.orgmedsci.cnufsm.broxathiino[3,4-e]pyridine-6,6,8,8-tetraoxide, can be synthesized, showcasing the versatility of domino strategies in accessing complex molecular frameworks from simple precursors. uevora.pt

Derivatization Strategies for this compound Scaffolds

Functionalization at Various Ring Positions

The this compound ring system offers several positions for functionalization, allowing for the fine-tuning of its physicochemical and biological properties. The most reactive site is the active methylene group at the C-3 position, which is flanked by the carbonyl and sulfonyl groups. This position can be readily deprotonated to form a nucleophilic enolate, which can then react with various electrophiles.

Alkylation, acylation, and condensation reactions are commonly employed to introduce substituents at the C-3 position. For instance, the reaction with aldehydes in a Knoevenagel-type condensation leads to 3-substituted-ylidene derivatives, which are valuable intermediates for further transformations.

Introduction of Triazole Moieties via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the construction of 1,2,3-triazole-containing molecules due to its high efficiency, selectivity, and mild reaction conditions. beilstein-journals.orgbeilstein-journals.orgwikipedia.org To introduce a triazole moiety onto the this compound scaffold, a precursor bearing either an azide (B81097) or an alkyne functionality is required.

A plausible synthetic route to an alkyne-functionalized derivative would involve the alkylation of the C-3 position of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide with propargyl bromide in the presence of a base. The resulting 3-propargyl-1,2-benzoxathiine 2,2-dioxide could then undergo a CuAAC reaction with a variety of organic azides to yield the corresponding 1,2,3-triazole-linked derivatives. This strategy allows for the modular synthesis of a diverse library of compounds for biological screening.

C-H Activation Methodologies for Derivatization

Direct C-H activation has become a powerful and atom-economical method for the functionalization of organic molecules, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation has been successfully applied to the derivatization of 1,2-oxathiine 2,2-dioxides.

Specifically, the C-3 position of 1,2-oxathiine 2,2-dioxides can be directly arylated with aryl iodides in the presence of a palladium catalyst, such as palladium(II) acetate, and a suitable ligand. This methodology provides a direct route to 3-aryl-1,2-benzoxathiine 2,2-dioxide derivatives, which would be challenging to synthesize through traditional cross-coupling methods requiring the preparation of an organometallic reagent from the sultone.

Structural Modifications Based on Reactivity Centers (C=O, CH2, SO2-O bond)

The chemical reactivity of this compound is dictated by its key functional groups: the carbonyl group (C=O) at C-4, the active methylene group (CH2) at C-3, and the sulfonyl-ester linkage (SO2-O). nbuv.gov.ua

The carbonyl group can undergo typical reactions of ketones, such as reduction to the corresponding alcohol or conversion to an oxime. It also plays a crucial role in the formation of spirocycles, as seen in the multicomponent reactions with isatins.

The active methylene group is the primary site for introducing diversity. Its acidity allows for a wide range of C-C bond-forming reactions, including Knoevenagel condensations and Michael additions. ufsm.brtu-dresden.de The resulting α,β-unsaturated systems are versatile intermediates for further synthetic manipulations.

The SO2-O bond , characteristic of the sultone ring, can be cleaved under certain conditions, leading to ring-opening reactions. Nucleophilic attack at the sulfur atom or the adjacent carbon can result in the formation of sulfonates or other sulfur-containing acyclic compounds. This reactivity can be exploited for the synthesis of non-cyclic derivatives or for the rearrangement to other heterocyclic systems.

Table 2: Summary of Derivatization Strategies

| Reactivity Center | Reaction Type | Reagents | Product Type |

| CH2 (C-3) | Knoevenagel Condensation | Aldehydes, Ketones | 3-Alkylidene derivatives |

| CH2 (C-3) | Michael Addition | α,β-Unsaturated compounds | 3-Substituted derivatives |

| CH2 (C-3) | C-H Arylation | Aryl halides, Palladium catalyst | 3-Aryl derivatives |

| C=O (C-4) | Multicomponent Reaction | Isatin, Malononitrile | Spiro[benzoxathiine-pyran] |

| SO2-O | Nucleophilic Ring Opening | Strong nucleophiles | Sulfonic acid derivatives |

| - | Click Chemistry (proposed) | Propargyl bromide, Azides, Cu(I) | 3-(Triazolylmethyl) derivatives |

Chemical Reactivity and Transformation Mechanisms of 1,2 Benzoxathiine 2,2 Dioxide

Reactivity Profile of the 1,2-Benzoxathiine 2,2-dioxide Ring System

The chemical behavior of this compound and its derivatives is dictated by the presence of several reactive centers within the heterocyclic fragment. researchgate.netnuph.edu.ua Key sites for chemical transformations include the carbonyl (C=O) group, the adjacent active methylene (B1212753) (CH₂) group, and the sulfonate ester bond (SO₂–O). researchgate.netnuph.edu.ua The molecule as a whole, particularly the CH₂CO fragment, can participate in reactions. researchgate.netnuph.edu.ua

Structurally, the compound features a sulfone group (SO₂) and a ketone, which make it a versatile enol nucleophile. This nucleophilic character is central to many of its reactions, particularly in multicomponent processes. nih.govrsc.org The reactivity of the ring system allows for various transformations, including oxidation to form sulfone derivatives and reduction to yield thiols or sulfides. Furthermore, the benzoxathiine ring can undergo electrophilic and nucleophilic substitution reactions at various positions.

Recyclization Tendencies of the Oxathiine Nucleus

A notable characteristic of the this compound framework is the propensity of the oxathiine nucleus to undergo recyclization. researchgate.netnuph.edu.ua This tendency facilitates further chemical transformations and can be exploited in synthetic strategies. For instance, the treatment of ω-sulfamoyl-2-hydroxyacetophenone, an acyclic precursor, with acid provides a synthetic route to 1,2-benzoxathiin-4(3H)-one 2,2-dioxide through a cyclization reaction. jst.go.jp This demonstrates the inherent stability and favorable formation of the six-membered sultone ring from an appropriate open-chain substrate.

"Abnormal" Pathways in Classical Chemical Transformations Involving this compound

Research has highlighted that some classical chemical transformations involving 1,2-benzoxathiine 2,2-dioxides can proceed through "abnormal" or unexpected pathways. researchgate.netnuph.edu.ua The outcome of these reactions can be highly dependent on the specific reagents and conditions employed. A prime example is observed in three-component reactions involving 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, an aldehyde, and an active methylene nitrile. nih.govrsc.orgrsc.org While the use of malononitrile (B47326) typically yields the expected condensed 2-amino-4H-pyran derivatives, the substitution with ethyl cyanoacetate (B8463686) often leads to a complex mixture of products instead of a single, clean outcome. nih.govrsc.orgrsc.org This deviation from the expected reaction course underscores the unique and sometimes unpredictable reactivity of the benzoxathiine system.

Role of 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide as an Enol Nucleophile

The role of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide as an enol nucleophile has been a subject of significant study, particularly in the context of multicomponent reactions. nih.govrsc.orgrsc.orgresearchgate.net The presence of the COCH₂SO₂ moiety allows it to act as a synthetic analogue of 1,3-dicarbonyl compounds. nuph.edu.ua Its reactivity as an enol nucleophile was investigated for the first time in three-component interactions with aromatic aldehydes and active methylene nitriles. nih.govrsc.org These reactions provide a pathway to construct condensed 2-amino-4H-pyran derivatives, which are valuable heterocyclic structures. nih.govrsc.org The compound's isosteric relationship to pharmacologically relevant cores like 4-hydroxycoumarin (B602359) has further fueled interest in its application as a nucleophilic building block. nih.govrsc.org

Reaction Selectivity in Multi-Component Processes

The selectivity of multi-component reactions involving 1,2-benzoxathiin-4(3H)-one 2,2-dioxide is highly sensitive to the nature of the reactants. nih.govrsc.org The choice of the active methylene nitrile, in particular, has a profound impact on the products formed. nih.govrsc.org

When malononitrile is used in a three-component reaction with an aldehyde and 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, the primary products are novel 2-amino-4-aryl-4H-pyrano[3,2-c] nih.govrsc.orgbenzoxathiine-3-carbonitrile 5,5-dioxides. nih.govrsc.orgresearchgate.net

Conversely, using ethyl cyanoacetate in the same reaction leads to decreased selectivity and a complex mixture of products. researchgate.netnuph.edu.ua Depending on the specific aldehyde used, the products can include the expected ethyl 2-amino-4-aryl-4H-pyrano[3,2-c] nih.govrsc.orgbenzoxathiine-3-carboxylate 5,5-dioxides, ethyl 2-cyano-3-arylacrylates, and salts of 3,3′-(arylmethylene)bis(4-hydroxybenzo[e] nih.govrsc.orgoxathiine 2,2-dioxides). rsc.orgrsc.org

Table 1: Product Selectivity in Three-Component Reactions

| Active Methylene Nitrile | Primary Product(s) | Reference(s) |

| Malononitrile | 2-Amino-4-aryl-4H-pyrano[3,2-c] nih.govrsc.orgbenzoxathiine-3-carbonitrile 5,5-dioxides | nih.gov, rsc.org, researchgate.net |

| Ethyl Cyanoacetate | Complex mixture including ethyl 2-amino-4-aryl-4H-pyrano[3,2-c] nih.govrsc.orgbenzoxathiine-3-carboxylate 5,5-dioxides, ethyl 2-cyano-3-arylacrylates, and bis(1,2-benzoxathiin-2,2-dioxo-4-ol-3-yl)(aryl)methane salts | rsc.org, rsc.org, researchgate.net, nuph.edu.ua |

Formation and Reactivity of Bis(1,2-benzoxathiin-2,2-dioxo-4-ol-3-yl)(heteryl)methane Salts

The formation of triethylammonium (B8662869) salts of 3,3′-(arylmethylene)bis(4-hydroxybenzo[e] nih.govrsc.orgoxathiine 2,2-dioxides) is a notable reaction pathway. rsc.org These salts, which can also be described as bis(1,2-benzoxathiin-2,2-dioxo-4-ol-3-yl)(heteryl)methanes when a heteroaromatic aldehyde is used, can be synthesized purposefully through the direct two-component interaction of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide with arenecarbaldehydes or hetarenecarbaldehydes in the presence of triethylamine (B128534). rsc.orgresearchgate.netnuph.edu.ua

These salts also emerge as byproducts in three-component reactions where reaction selectivity is low, such as when using ethyl cyanoacetate as the active methylene nitrile component. researchgate.netnuph.edu.ua Their formation involves the condensation of two molecules of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide with one molecule of an aldehyde. The synthesis of these salts was reported for the first time in studies exploring the multicomponent reactivity of the parent benzoxathiinone. rsc.orgnih.gov

Biological Activities and Mechanistic Investigations of 1,2 Benzoxathiine 2,2 Dioxide Analogues

Carbonic Anhydrase (CA) Inhibitory Activity of Sulfocoumarins (1,2-Benzoxathiine 2,2-dioxides)

Sulfocoumarins are recognized as a potent class of carbonic anhydrase inhibitors (CAIs). nih.gov Their unique mechanism of action distinguishes them from traditional sulfonamide inhibitors, offering a pathway to isoform-selective enzyme targeting. nih.govtandfonline.com This has led to extensive research into various derivatives to optimize their inhibitory profiles. sci-hub.boxresearchgate.net

Mechanism of CA Inhibition via Esterase Activity

The inhibitory action of sulfocoumarins is not direct but rather a result of their transformation within the enzyme's active site. They function as prodrugs, meaning they are administered in an inactive form and are converted to their active inhibitory form by the target enzyme itself. nih.govtandfonline.comunifi.it This activation is mediated by the inherent esterase activity of the carbonic anhydrase enzyme. nih.govauctoresonline.orgmdpi.com

Once formed, the 2-hydroxyphenyl-vinylsulfonic acid binds to the carbonic anhydrase active site. nih.govauctoresonline.org The key interaction involves the sulfonic acid group anchoring to the zinc-coordinated water molecule. nih.govtandfonline.comauctoresonline.orgmdpi.com This is a distinct binding mode compared to classical sulfonamide inhibitors, which typically see their deprotonated sulfonamide group directly coordinating with the zinc ion. nih.govtandfonline.comunifi.it The binding of the hydrolyzed sulfocoumarin is further stabilized by favorable interactions with amino acid residues within the active site, such as Threonine 200 (Thr200) and Proline 201 (Pro201). nih.govtandfonline.comauctoresonline.org This unique mechanism of action, where the inhibitor binds in a region rarely occupied by other inhibitor classes, is fundamental to the isoform selectivity of sulfocoumarins. nih.govauctoresonline.org

Isoform Selectivity in Carbonic Anhydrase Inhibition

A defining characteristic of sulfocoumarins as carbonic anhydrase inhibitors is their pronounced isoform selectivity. nih.govsci-hub.boxnih.govnih.gov This selectivity is largely attributed to their unique, mechanism-based inhibition. nih.govtandfonline.com

Sulfocoumarins have demonstrated potent inhibitory activity against the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII. nih.govnih.govbohrium.com These isoforms are often overexpressed in hypoxic tumors and are implicated in cancer progression, making them important therapeutic targets. sci-hub.boxbohrium.com Many sulfocoumarin derivatives, particularly those with substitutions at the 6- or 7-position of the ring system, exhibit low nanomolar inhibition constants (Kᵢ) against CA IX and CA XII. nih.govsci-hub.boxnih.gov For instance, certain 6-substituted sulfocoumarins with tert-butylcarboxamido, phenylcarboxamido, and 4-pyridylcarboxamido moieties have shown Kᵢ values in the range of 2.1 to 8.1 nM against these isoforms. sci-hub.box

The following table summarizes the inhibitory activity of selected sulfocoumarin derivatives against the tumor-associated isoforms hCA IX and hCA XII.

| Compound | Substituent | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| 15 | 7-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)methoxy | 22.9 | 19.2 |

| 9c | 6-(tert-butylcarboxamido) | 8.1 | 2.1 |

| 9e | 6-(4-pyridylcarboxamido) | 7.5 | 2.4 |

| 12b | 6-methoxy | 10.9 | 10.9 |

| 13 | 6-cyano | 26.6 | 26.6 |

Data sourced from multiple studies. sci-hub.boxnih.gov

In stark contrast to their potent inhibition of tumor-associated isoforms, sulfocoumarins generally exhibit minimal to no inhibitory activity against the widespread, cytosolic isoforms CA I and II. nih.govsci-hub.boxmdpi.comnih.gov These isoforms are considered off-targets for many therapeutic applications, and their inhibition can lead to undesirable side effects. mdpi.com A large number of synthesized sulfocoumarin derivatives have been shown to be ineffective inhibitors of hCA I and hCA II, with inhibition constants often greater than 10,000 nM. mdpi.comnih.gov This remarkable selectivity makes sulfocoumarins a highly promising class of compounds for the development of targeted cancer therapies. sci-hub.boxnih.gov

The table below illustrates the selective inhibition profile of sulfocoumarins, showing their high inhibition constants against the cytosolic isoforms hCA I and hCA II compared to the tumor-associated isoforms.

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| 15 | >100,000 | >100,000 | 22.9 | 19.2 |

| 9c | >10,000 | >10,000 | 8.1 | 2.1 |

| 9e | >10,000 | >10,000 | 7.5 | 2.4 |

| 26 | 4625 | >100,000 | 14.3 | 48.5 |

| 37 | 7139 | 3857 | 97.2 | 92.4 |

Data sourced from multiple studies. nih.gov

Structural Activity Relationships for CA Inhibition

Sulfocoumarins (1,2-benzoxathiine 2,2-dioxides) have been identified as a class of carbonic anhydrase (CA) inhibitors. nih.gov Unlike the classic sulfonamide inhibitors, sulfocoumarins are believed to act as pro-drugs. Their mechanism involves hydrolysis of the sultone (cyclic sulfonate ester) ring, mediated by the CA enzyme itself, to form the corresponding 2-hydroxy-phenyl-vinyl-sulfonic acid. nih.gov This resulting sulfonic acid then coordinates to the zinc ion within the enzyme's active site, leading to inhibition. nih.gov

A key feature of sulfocoumarins is their pronounced isoform selectivity. They are particularly effective inhibitors of the tumor-associated transmembrane isoforms CA IX and XII, while showing significantly weaker inhibition against the widespread cytosolic isoforms CA I and II. nih.govtandfonline.com This selectivity is a crucial aspect of their potential as anticancer agents.

The structural activity relationship (SAR) for this class of compounds is an active area of investigation. For instance, in a series of homo-sulfocoumarins (3H-1,2-benzoxathiepine 2,2-dioxides), a derivative featuring a compact, electron-withdrawing nitro (NO₂) group was found to be the most potent inhibitor of hCA IX. nih.gov In contrast, derivatives incorporating substituted 1,2,3-triazole moieties at the 7-position of the ring system were less effective. nih.gov However, some triazole-containing derivatives with a compact hydroxymethyl group or other specific substitutions still demonstrated submicromolar inhibition of hCA IX. nih.gov

Derivatives of the related 1,2,3-benzoxathiazine 2,2-dioxide scaffold also show promise as CA inhibitors, with most acting as nanomolar inhibitors of hCA IX and XII. tandfonline.comnih.gov These compounds generally exhibit poor inhibition of hCA I, contributing to a favorable selectivity profile for the tumor-associated isoforms over cytosolic ones. tandfonline.comnih.gov

Investigation of Antimicrobial Properties

Derivatives of 1,2-benzoxathiine 2,2-dioxide have demonstrated notable antimicrobial properties. Research has shown that these compounds possess activity against a range of bacterial and fungal strains, with their efficacy being highly dependent on their specific chemical structures.

Numerous studies have concluded that this compound derivatives are generally more active against Gram-positive bacteria compared to Gram-negative strains. nuph.edu.uanbuv.gov.uauran.ua For example, derivatives synthesized through three-component reactions involving 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, aliphatic aldehydes, and malononitrile (B47326) have shown higher activity against Gram-positive bacteria than reference drugs. nuph.edu.uaresearchgate.net Similarly, spiro-condensed derivatives have also exhibited significant antimicrobial effects against Gram-positive strains. nuph.edu.ua

| Compound Type | Bacterial Strain Example | Activity Level | Reference |

| 2-amino-4-alkyl-4,6-dihydropyrano[3,2-c] nih.govbenzoxathiin-3-carbonitrile 5,5-dioxides | Staphylococcus aureus | Higher than reference drugs | nuph.edu.ua |

| Triethylammonium (B8662869) 3-[1-(4-hydroxy-2,2-dioxido-1,2-benzoxathiin-3-yl)alkyl]-1,2-benzoxathiin-4-olate 2,2-dioxides | Gram-positive strains | Higher than reference drugs | uran.ua |

| 2-amino-2'-oxospiro[4H-pyrano[3,2-c] nih.govbenzoxathiine-4,3'-indoline]-3-carbonitrile 5,5-dioxides | Gram-positive strains | High | nuph.edu.ua |

The activity of this compound derivatives against Gram-negative bacteria is typically moderate to low. nbuv.gov.ua This is a notable point of contrast with their isosteric analogues, 1H-2,1-benzothiazin-4-one 2,2-dioxides, which have been reported to be more active against Gram-negative strains. nuph.edu.uaresearchgate.net While some derivatives show activity against strains like Escherichia coli, it is generally less pronounced than their effect on Gram-positive bacteria.

The antifungal activity of this compound derivatives has been described as moderate. nbuv.gov.ua Similar to their activity against Gram-negative bacteria, their efficacy against fungal strains is less significant than their potency against Gram-positive bacteria. nbuv.gov.ua

The structural features of this compound derivatives play a critical role in determining their antimicrobial profile. The replacement of the N-alkyl group in 1H-2,1-benzothiazin-4-one 2,2-dioxides with an oxygen atom to form the 1,2-benzoxathiine core leads to a shift in activity, favoring inhibition of Gram-positive bacteria over Gram-negative strains. nuph.edu.uaresearchgate.net One study found that derivatives with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity. This suggests that electronic modifications to the core structure can significantly modulate biological efficacy.

Exploratory Research into Anticoagulant and Antitumor Activities (Based on Structural Similarity to Coumarins)

The structural analogy between 1,2-benzoxathiine 2,2-dioxides and 4-hydroxycoumarins has prompted exploratory research into their potential as anticoagulant and antitumor agents. nbuv.gov.uanuph.edu.uaresearchgate.net The 4-hydroxycoumarin (B602359) scaffold is the basis for well-known anticoagulants like warfarin (B611796) and dicoumarol, which act as vitamin K inhibitors. nbuv.gov.uanuph.edu.ua

Given this isosteric relationship, derivatives of this compound have been investigated for their effects on blood coagulation. nbuv.gov.uaresearchgate.net In vitro studies on certain 2-amino-4-aryl-4H-pyrano[3,2-c] nih.govbenzoxathiine-3-carbonitrile 5,5-dioxides have yielded ambiguous results, with some compounds showing anticoagulant effects while others demonstrated hemostatic properties. researchgate.net This indicates that the influence of these compounds on the coagulation cascade is complex and requires more detailed investigation. researchgate.net

The potential for antitumor activity is also largely based on this structural similarity, as well as the observed inhibition of tumor-associated carbonic anhydrase isoforms. nbuv.gov.ua Investigations have suggested that these compounds may inhibit cancer cell growth, but this area of research is still considered scarce and requires further exploration. nuph.edu.uaresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Conformational Analysis

The three-dimensional arrangement of a molecule is intrinsically linked to its biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the conformational preferences of molecules like 1,2-benzoxathiine 2,2-dioxide.

While detailed conformational analyses specifically on the parent this compound are not extensively documented in publicly available literature, studies on structurally related compounds, such as its isomer 2,1-benzothiazine 2,2-dioxide, provide valuable insights. DFT calculations at the ωB97XD/6-31G(d,p) level of theory have been employed to investigate the electronic structure and reactivity of such heterocyclic systems. researchgate.net These studies help in understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and other quantum chemical parameters that dictate the molecule's behavior. researchgate.net

For the this compound scaffold, theoretical calculations would likely focus on the geometry of the six-membered oxathiine ring. This ring is not planar and can adopt various conformations, such as a twisted-sofa or a half-chair. The relative energies of these conformers can be calculated to determine the most stable three-dimensional structure. This information is crucial for understanding how the molecule and its derivatives will orient themselves within the binding pocket of a biological target.

Molecular Docking Simulations for Enzyme-Inhibitor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for understanding how a potential drug molecule (ligand) interacts with its protein target.

Elucidation of Binding Mechanisms with Carbonic Anhydrases

A significant body of research has focused on the interaction of this compound derivatives (sulfocoumarins) with carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. mdpi.com Molecular docking studies have been instrumental in elucidating the binding mechanism of these inhibitors.

Unlike classical sulfonamide inhibitors that directly coordinate to the zinc ion in the active site of carbonic anhydrases, sulfocoumarins are believed to act as prodrugs. mdpi.com It is hypothesized that the ester bond of the sulfocoumarin is hydrolyzed within the enzyme's active site, leading to the formation of a sulfonic acid metabolite. This metabolite then anchors to the zinc-coordinated water molecule or hydroxide (B78521) ion. nih.gov

Docking simulations have provided a visual and energetic representation of this proposed mechanism. These studies have helped to identify the key amino acid residues within the carbonic anhydrase active site that interact with the inhibitor.

Table 1: Key Interacting Residues of Sulfocoumarin Derivatives with Carbonic Anhydrase Isoforms

| Carbonic Anhydrase Isoform | Key Interacting Residues | Reference |

|---|---|---|

| hCA IX | His64, His94, His96, His119, Thr199, Thr200, Val121, Leu198 | mdpi.com |

These interactions, which include hydrogen bonds and hydrophobic contacts, are crucial for the stabilization of the enzyme-inhibitor complex and contribute to the inhibitory potency and selectivity of the compounds.

Prediction of Interactions with Other Biological Targets

The versatility of the this compound scaffold extends beyond carbonic anhydrase inhibition. Molecular docking has been employed to explore the potential of related coumarin-based compounds to interact with other therapeutic targets.

For instance, in the context of the COVID-19 pandemic, a multi-target molecular docking analysis was conducted to evaluate the interaction of coumarin (B35378) compounds with key SARS-CoV-2 proteins, including the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and the spike protein. nih.gov This study demonstrated that coumarin derivatives could potentially bind to the active sites of these viral proteins, suggesting a possible role as antiviral agents. nih.gov While this particular study focused on coumarins, the structural similarity suggests that sulfocoumarins could also be investigated for such activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com

DFT-Based QSAR for Carbonic Anhydrase Inhibitors

QSAR models based on descriptors derived from Density Functional Theory (DFT) calculations have proven to be particularly effective in predicting the inhibitory activity of sulfocoumarins against carbonic anhydrases. nih.gov In these studies, a set of sulfocoumarin derivatives with known inhibitory activities (Ki values) are used to build a model. Quantum chemical descriptors, such as HOMO and LUMO energies, dipole moment, and molecular electrostatic potential, are calculated for each molecule. nih.gov

Multiple Linear Regression (MLR) is a common statistical method used to develop the QSAR equation, which takes the form:

Biological Activity = c0 + c1 * Descriptor1 + c2 * Descriptor2 + ...

These models have shown good statistical significance, with high correlation coefficients (R²) and predictive power (Q²). nih.gov The interpretation of the descriptors in the QSAR models can provide insights into the structural features that are important for high inhibitory activity. For example, the energies of the frontier molecular orbitals (HOMO and LUMO) can be related to the reactivity of the compounds and their ability to participate in the hydrolysis reaction within the enzyme's active site. nih.gov

Table 2: Statistical Parameters of a DFT-Based QSAR Model for Carbonic Anhydrase II Inhibition by Sulfocoumarins

| Statistical Parameter | Value | Reference |

|---|---|---|

| R² (squared correlation coefficient) | 0.86 | nih.gov |

| Q² (cross-validated R²) | 0.78 | nih.gov |

| F-statistic | 30.27 | nih.gov |

| Number of compounds in training set | 30 | nih.gov |

Prediction of Bioactivity and Selectivity Profiles

Beyond predicting the inhibitory potency against a single target, QSAR models can be developed to predict broader bioactivity and selectivity profiles. This includes predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. d-nb.inforesearchgate.net

For sulfocoumarins, QSAR models can be built to predict their selectivity for different carbonic anhydrase isoforms. For example, a model could be developed to predict the ratio of inhibition of a cancer-related isoform (like hCA IX) versus an off-target isoform (like hCA II). Such models are invaluable for designing compounds with improved therapeutic windows.

Furthermore, QSAR can be applied to predict a wider range of biological activities. By building models based on data from various bioassays, it is possible to predict the potential for a this compound derivative to interact with other targets or to exhibit undesirable off-target effects. This in silico screening approach can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. mdpi.com

Future Perspectives and Research Directions for 1,2 Benzoxathiine 2,2 Dioxide Chemistry

Development of Novel Synthetic Pathways to Expand Molecular Diversity

The chemistry of the 1,2-benzoxathiine 2,2-dioxide core is noted to be scarcely investigated, despite the presence of a synthetically attractive COCH₂SO₂ moiety in its structure. nih.gov The most prevalent method for synthesizing the 1,2-benzoxathiin-4(3H)-one 2,2-dioxide scaffold is through the cyclization of salicylic (B10762653) acid derivatives. researchgate.netnuph.edu.uanuph.edu.ua While effective, this reliance on a limited set of starting materials and often multi-stage processes curtails the accessible molecular diversity and is less suitable for creating large combinatorial libraries for high-throughput screening. nih.gov

Future research should prioritize the development of more efficient and versatile synthetic routes. Key areas for advancement include:

One-Pot Syntheses: Designing single-step or domino reactions that rapidly construct the benzoxathiine core from readily available precursors would be a significant improvement over current multi-stage methods.

Exploration of Alternative Precursors: Moving beyond salicylic acid derivatives to explore other starting materials could unlock novel substitution patterns on both the aromatic and heterocyclic rings. For instance, methods that allow for varied substituents at the 3-position of the oxathiine ring are needed, as current routes primarily yield unsubstituted derivatives at this position. nuph.edu.ua

Catalytic Approaches: Investigating novel catalytic systems, including transition metal, organocatalytic, or even biocatalytic methods, could provide milder, more efficient, and stereoselective pathways to the core structure and its derivatives.

A patented method involves the heterocyclization of methylsulfonates, obtained from substituted methyl esters of salicylic acid, by heating with sodium hydride in DMF, which has been adopted in several synthetic studies. nuph.edu.ua However, broadening the range of alkanesulfonyl chlorides used in such approaches could be a straightforward way to introduce diversity. nuph.edu.ua

Exploration of Underinvestigated Chemical Transformations and Multi-Component Reactions

The full reactive potential of the this compound nucleus is far from being fully realized. The known chemical transformations engage various reaction centers, including the carbonyl group, the active methylene (B1212753) (CH₂) group, and the SO₂–O bond, with the oxathiine ring itself being prone to recyclization. researchgate.netnuph.edu.ua However, the use of this scaffold in multi-component reactions (MCRs)—powerful tools for building molecular complexity in a single step—remains significantly underexplored. researchgate.netnuph.edu.uanuph.edu.ua

A pioneering study investigated the reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide as an enol nucleophile in a three-component reaction with aromatic aldehydes and active methylene nitriles for the first time. nih.govnih.govrsc.org This research demonstrated that the reaction's outcome is highly dependent on the nature of the reactants. nih.govrsc.org

When malononitrile (B47326) was used, the reaction yielded novel 2-amino-4-aryl-4H-pyrano[3,2-c] nih.govnih.govbenzoxathiine-3-carbonitrile 5,5-dioxides. nih.govnih.gov

Conversely, using ethyl cyanoacetate (B8463686) led to a complex mixture of products, including ethyl 2-amino-4-aryl-4H-pyrano[3,2-c] nih.govnih.govbenzoxathiine-3-carboxylate 5,5-dioxides and triethylammonium (B8662869) salts of 3,3′-(arylmethylene)bis(4-hydroxybenzo[e] nih.govnih.govoxathiine 2,2-dioxides), depending on the specific aldehyde and reaction conditions. nih.govnih.govrsc.org

The use of ammonium (B1175870) acetate (B1210297) as a catalyst in these reactions also led to the synthesis of a novel heterocyclic system, 7-aryl-7,14-dihydrobenzo nuph.edu.uarsc.orgnih.govnih.govoxathiino[4,3-b]benzo nuph.edu.uarsc.orgnih.govnih.govoxathiino[3,4-e]pyridine 6,6,8,8-tetraoxides. nih.govnih.gov These findings underscore that the reactivity of enol nucleophiles containing the COCH₂SO₂ fragment is not yet fully understood and can lead to unexpected and novel structures. nih.govnih.gov The "abnormal" course observed in some classical transformations involving this scaffold further highlights it as a fertile ground for discovering new chemical reactivity. researchgate.netnuph.edu.ua

Future work should systematically explore the scope of MCRs involving the this compound core, varying the aldehydes, active methylene compounds, and other potential reaction partners to build diverse heterocyclic libraries.

Table 1: Outcomes of Three-Component Reactions with 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide

| Active Methylene Nitrile | Key Products | Reference |

|---|---|---|

| Malononitrile | 2-Amino-4-aryl-4H-pyrano[3,2-c] nih.govnih.govbenzoxathiine-3-carbonitrile 5,5-dioxides | nih.gov |

| Ethyl Cyanoacetate | Complex mixture, including ethyl 2-amino-4-aryl-4H-pyrano[3,2-c] nih.govnih.govbenzoxathiine-3-carboxylate 5,5-dioxides and bis-adduct salts | nih.gov |

Deeper Mechanistic Investigations into Biological Activities

The study of the pharmacological properties of this compound derivatives is described as scarce and has been largely guided by their structural similarity to the 4-hydroxycoumarin (B602359) core. researchgate.netnuph.edu.uanuph.edu.ua This has led to preliminary investigations into their anticoagulant, antimicrobial, and antitumor properties. nuph.edu.uanuph.edu.ua

A significant area of interest is their activity as carbonic anhydrase (CA) inhibitors. tandfonline.com Derivatives of this compound, also known as sulfocoumarins, are considered bioisosteres of coumarins and are believed to act as prodrug-type CA inhibitors. tandfonline.com The proposed mechanism involves hydrolysis of the sultone ring within the enzyme's active site to form an active inhibitor, mirroring the mechanism of coumarins which hydrolyze to cis-2-hydroxy-cinnamic acid. tandfonline.comacs.org

However, a deeper, more mechanistic understanding is required. Future research should focus on:

Identifying Specific Molecular Targets: Moving beyond broad phenotypic screening to identify the precise enzymes, receptors, or cellular pathways that these compounds modulate is crucial.

Elucidating Mechanisms of Action: For CA inhibition, detailed kinetic and structural studies (e.g., X-ray crystallography) are needed to confirm the hydrolysis mechanism, identify the exact binding mode of the hydrolyzed product, and determine the basis for isoform selectivity. acs.org

Investigating Antimicrobial Mechanisms: For derivatives showing antimicrobial effects, future work should explore specific mechanisms, such as the inhibition of key bacterial enzymes (e.g., in cell wall synthesis), disruption of microbial membranes, or the generation of reactive oxygen species (ROS).

Design and Synthesis of Advanced this compound Derivatives for Targeted Applications

Building on a deeper mechanistic understanding, the next frontier is the rational design and synthesis of advanced derivatives for specific, targeted applications. The existing literature already points to promising therapeutic areas.

Anticancer Agents: A key focus is the development of derivatives as selective inhibitors of tumor-associated carbonic anhydrase isoforms, particularly hCA IX and hCA XII. tandfonline.comrsc.orgnih.gov These enzymes are overexpressed in many solid tumors and are linked to tumor progression and survival, making them valuable therapeutic targets. nih.gov The synthesis of 6-substituted 1,2-benzoxathiine-2,2-dioxides has shown excellent selectivity for these tumor-associated enzymes over other isoforms. rsc.org

Antimicrobial Agents: Several studies have reported the synthesis of derivatives with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. uran.uaresearchgate.net Research has shown that structural modifications, such as the introduction of electron-withdrawing groups on an attached phenyl ring, can enhance antibacterial efficacy, suggesting a clear path for optimization.

Future design strategies should leverage this information to create compounds with improved potency, selectivity, and drug-like properties for these defined therapeutic targets.

Table 2: Targeted Applications and Key Research Findings

| Therapeutic Target | Key Finding | Future Direction | Reference |

|---|---|---|---|

| Carbonic Anhydrase (CA) IX & XII (Anticancer) | 6-substituted derivatives show high selectivity for tumor-associated isoforms. | Synthesize libraries of substituted analogs to optimize potency and selectivity. | rsc.org |

Integration of Computational and Experimental Approaches for Rational Drug Design

The advancement of this compound chemistry can be significantly accelerated by integrating computational methods with experimental synthesis and testing. frontiersin.orgmdpi.com While this approach has not been extensively applied to this specific scaffold, its power in modern drug discovery is well-established. openmedicinalchemistryjournal.com

Future research should systematically employ a range of computational tools:

Molecular Docking: Docking simulations can predict the binding modes and affinities of this compound derivatives within the active sites of therapeutic targets like carbonic anhydrase. frontiersin.orgopenmedicinalchemistryjournal.com This can provide crucial insights to guide the design of new analogs with improved interactions and higher potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical correlation between the structural features of the synthesized compounds and their observed biological activity. frontiersin.org This can help rationalize existing data (e.g., the observed effect of specific substituents on antimicrobial activity ) and build predictive models to prioritize the synthesis of the most promising new derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how these molecules interact with their biological targets over time, assessing the stability of binding poses predicted by docking and offering deeper mechanistic insights. frontiersin.orgmdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, allowing researchers to filter out molecules with unfavorable profiles early in the discovery process. frontiersin.org

By combining the predictions from these computational models with targeted synthesis and biological evaluation, a synergistic cycle of design, testing, and refinement can be established, paving the way for the efficient development of novel therapeutic agents based on the this compound scaffold. mdpi.com

Q & A

Q. What are the most reliable synthetic routes for 1,2-benzoxathiine 2,2-dioxide, and how can experimental yields be optimized?

The predominant method involves cyclization of salicylic acid derivatives under acidic or thermal conditions . Key challenges include avoiding side reactions such as sulfene dimerization or incomplete ring closure. Optimization strategies include precise temperature control (e.g., reflux in acetic acid) and stoichiometric adjustments of sulfonating agents. For example, using ammonium acetate as a catalyst in multicomponent reactions can enhance regioselectivity . Characterization via -NMR and X-ray crystallography is critical to confirm structural integrity .

Q. What spectroscopic and computational methods are recommended for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy : - and -NMR to resolve aromatic protons and sulfone groups.

- Mass spectrometry (HRMS) : For molecular ion verification and fragmentation pattern analysis.

- X-ray crystallography : To confirm stereochemistry and bond angles, particularly for novel derivatives .

- DFT calculations : To predict electronic properties and validate experimental data .

Advanced Research Questions

Q. How can researchers address contradictions in reaction outcomes during the synthesis of this compound derivatives?

Discrepancies often arise from competing reaction pathways, such as recyclization of the oxathiine nucleus or unexpected ring-opening under acidic conditions . Systematic analysis includes:

Q. What mechanistic insights explain the "abnormal" reactivity of this compound in multicomponent reactions?

The compound acts as an enol nucleophile in three-component reactions (e.g., with benzaldehyde derivatives and amines), forming polycyclic systems like benzo[5,6][1,2]oxathiino[4,3-b]pyridine tetraoxides . The sulfone group stabilizes intermediates via resonance, while the strained oxathiine ring enhances electrophilicity. Comparative studies with coumarin analogs reveal distinct regioselectivity due to sulfur’s electron-withdrawing effects .

Q. What gaps exist in understanding the pharmacological potential of this compound derivatives?

Despite structural similarity to coumarins, limited studies explore their bioactivity. Current research focuses on:

- Anticoagulant/antitumor activity : Screening via enzyme inhibition assays (e.g., thrombin or topoisomerase II).

- SAR studies : Modifying substituents on the benzoxathiine core to enhance solubility and target affinity .

- In vivo toxicity profiling : Addressing metabolic stability and hepatotoxicity using rodent models .

Methodological Challenges

Q. How can researchers improve the stability of this compound derivatives under physiological conditions?

Instability often results from hydrolysis of the sulfone group or ring-opening. Strategies include:

- Protective group chemistry : Introducing electron-donating substituents (e.g., methoxy groups) to reduce electrophilicity.

- Formulation studies : Encapsulation in liposomes or cyclodextrins to mitigate aqueous degradation .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets reliably predicts reaction pathways and transition states. Molecular docking (AutoDock Vina) can simulate interactions with biological targets, guiding synthetic prioritization .

Comparative Studies

Q. How do this compound derivatives compare to coumarins in terms of electronic properties and bioactivity?

The sulfone group in benzoxathiines increases electrophilicity and hydrogen-bonding capacity compared to coumarins’ lactone moiety. This enhances binding to serine proteases (e.g., Factor Xa) but may reduce metabolic stability. Pharmacokinetic studies show lower oral bioavailability due to higher polarity .

Data Reproducibility

Q. What experimental protocols ensure reproducibility in synthesizing this compound derivatives?

- Standardized conditions : Use anhydrous solvents (e.g., DMF or AcOH) and inert atmospheres to prevent hydrolysis.

- Detailed spectral data : Publish full -/-NMR shifts and HRMS peaks for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.